2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one

Catalog No.
S13021365
CAS No.
828266-36-0
M.F
C15H13NO2S
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one

CAS Number

828266-36-0

Product Name

2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one

IUPAC Name

2-methoxy-1-phenothiazin-10-ylethanone

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C15H13NO2S/c1-18-10-15(17)16-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3

InChI Key

NWVGIMLTTGOOCE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one, also known by its chemical structure as 1-(10H-phenothiazin-2-yl)ethanone, is a compound with the molecular formula C14H11NOSC_{14}H_{11}NOS and a molecular weight of 241.31 g/mol. It features a phenothiazine moiety, which is a tricyclic compound consisting of sulfur and nitrogen in its structure, contributing to its unique chemical properties. The compound is characterized by the presence of a methoxy group (-OCH₃) and an ethanone functional group, which influence its solubility and reactivity.

The compound exhibits moderate solubility in organic solvents and has been noted for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The methoxy group can be oxidized under specific conditions to yield corresponding aldehydes or acids.
  • Reduction: The carbonyl group can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research has indicated that 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one exhibits various biological activities, including:

  • Antipsychotic Properties: Similar to other phenothiazines, this compound may exhibit antipsychotic effects due to its ability to interact with neurotransmitter systems, particularly dopamine receptors.
  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.

The precise mechanisms of action and the extent of these activities require further investigation through pharmacological studies.

The synthesis of 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves several steps:

  • Formation of Phenothiazine Derivative: The initial step often involves the synthesis of a phenothiazine precursor through condensation reactions between an appropriate amine and a sulfur-containing reagent.
  • Alkylation: The phenothiazine derivative is then alkylated with an appropriate alkyl halide (e.g., bromoethane) in the presence of a base.
  • Methoxylation: Finally, the methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

These steps may vary based on specific laboratory conditions and desired yields.

2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a candidate for developing new antipsychotic or antimicrobial drugs.
  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

Interaction studies involving 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Notable interactions include:

  • Dopamine Receptors: As with other phenothiazines, this compound may interact with dopamine D2 receptors, influencing neurotransmission.
  • Enzymatic Activity: Investigations into how this compound affects cytochrome P450 enzymes could provide insights into its metabolism and potential drug-drug interactions.

Several compounds exhibit structural similarities to 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one, which can be compared based on their chemical properties and biological activities:

Compound NameCAS NumberStructural FeaturesSimilarity Index
1-(10H-Phe-nothiazin-10-yl)ethanone1628-29-1Phenothiazine backbone0.74
2-Chloro-1-(2-chloro-10H-pheno-thiazin-10-yl)ethanone16189-69-8Chlorinated phenothiazine0.84
Methyl 3-Oxo-3,4-dihydrobenzothiazine188614-01-9Benzothiazine structure0.70
1-(Benzo[d]thiazol-5-Yl)ethanone90347–90–3Benzothiazole moiety0.67

These compounds share structural elements but differ in substituents that affect their biological activity and chemical reactivity. The unique combination of functional groups in 2-Methoxy-1-(10H-pheno-thiazin–10–yl)ethan–1-one contributes to its distinct properties compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

271.06669983 g/mol

Monoisotopic Mass

271.06669983 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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